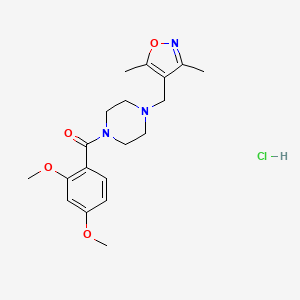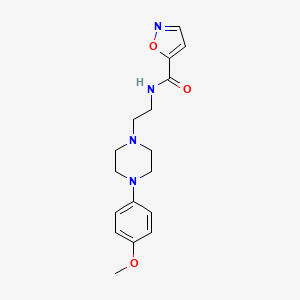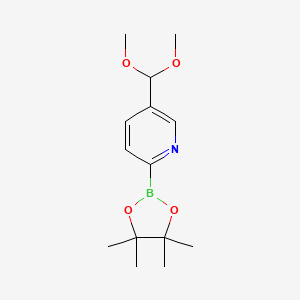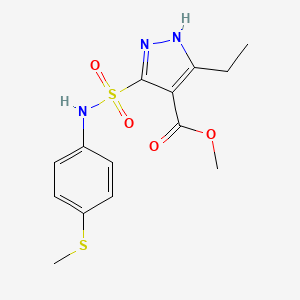
(2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C19H26ClN3O4 and a molecular weight of 395.88. It is related to a class of compounds that have shown potential in cancer therapy .
Synthesis Analysis
The synthesis of this compound or its derivatives involves several strategies. One approach is to replace the benzene ring in the compound with phthalazinone. The lactam moiety of phthalazinone, acting as both a hydrogen bond donor and acceptor, could form hydrogen bonds with BRD4. Another strategy is to substitute the carbonyl group of the compound with various fragments to interact with the ZA channel of BRD4 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a number of functional groups. It includes a 2,4-dimethoxyphenyl group, a 3,5-dimethylisoxazol-4-yl group, a piperazin-1-yl group, and a methanone group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 395.88 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 3. Its exact mass and monoisotopic mass are 341.1870048 g/mol. Its topological polar surface area is 49.6 Ų. It has a heavy atom count of 23 .科学的研究の応用
Molecular Interaction and Antagonist Activity
Research on compounds with similar structures has explored their molecular interactions and antagonist activities. For example, studies on cannabinoid receptor antagonists have detailed the molecular interaction mechanisms, suggesting that compounds with certain piperazinyl methanone structures might interact similarly with biological receptors, potentially offering insights into the design of receptor-specific drugs (Shim et al., 2002).
Synthesis and Therapeutic Potential
Another research area involves the synthesis of piperazinyl methanone derivatives and their evaluation as therapeutic agents. For instance, linear synthesis approaches have been developed for creating compounds with potential therapeutic applications, indicating methods that could be adapted for synthesizing and studying "(2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride" (Muhammad Athar Abbasi et al., 2019).
Antioxidant Properties
Research on diphenylmethane derivatives, including bromophenols, has revealed their effective antioxidant power, hinting at the potential for compounds with similar structures to possess antioxidant activities, which could be explored for pharmaceutical or nutraceutical applications (Balaydın et al., 2010).
HIV Entry Inhibition
Studies on allosteric noncompetitive HIV entry inhibitors involving certain piperazinyl methanone structures suggest that compounds with similar functionalities could be investigated for their potential to inhibit HIV entry, offering a pathway to novel antiviral therapies (Watson et al., 2005).
Calcium Channel Blockade
The development and quantification of novel T-type calcium channel blockers indicate the relevance of piperazinyl methanone derivatives in neurological research, suggesting potential areas of application for compounds like "this compound" in pain management and neuroprotection (Noh et al., 2011).
作用機序
Isoxazole derivatives
The compound contains an isoxazole ring, which is a type of heterocyclic aromatic organic compound. Isoxazole rings are found in some natural products and are part of many pharmaceutical drugs. They are known to have diverse biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties .
Piperazine derivatives
The compound also contains a piperazine ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities. They have been found to exhibit antimicrobial, antifungal, antiprotozoal, antitumor, and antidepressant activities .
Methoxyphenyl derivatives
The compound has a methoxyphenyl group. Methoxyphenyl derivatives are known to exhibit various biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties .
特性
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4.ClH/c1-13-17(14(2)26-20-13)12-21-7-9-22(10-8-21)19(23)16-6-5-15(24-3)11-18(16)25-4;/h5-6,11H,7-10,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJXDUPEIKIMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2936763.png)
![2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2936768.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2936769.png)


![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2936773.png)



![3-benzyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936778.png)
![N-[(2-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2936780.png)



